

# Application Note: Quantification of **Morphine Sulfate** in Human Plasma using HPLC-UV

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## Compound of Interest

Compound Name: *Morphine sulfate*

Cat. No.: *B1236521*

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This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **morphine sulfate** in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

The described protocol offers a reliable and cost-effective alternative to mass spectrometry-based methods, providing good sensitivity and selectivity for the determination of morphine in biological matrices.<sup>[1]</sup> The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, followed by reversed-phase HPLC separation and UV detection.

## Analytical Method Performance

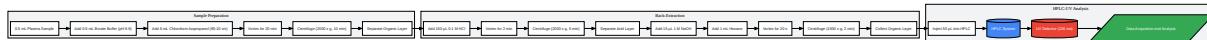
The HPLC-UV method demonstrates good linearity, accuracy, and precision, making it suitable for routine analysis. The calibration curve is linear over a concentration range of 10 to 150 ng/mL.<sup>[1][2][3]</sup> The lower limit of quantification (LLOQ) is 10 ng/mL using a 0.5 mL plasma sample, which is sufficient for monitoring therapeutic concentrations of morphine.<sup>[1][2][3]</sup>

A summary of the quantitative performance of a representative HPLC-UV method is presented in the table below.

Parameter	Result
Linearity Range	10 - 150 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ)	10 ng/mL[1][2][3]
Mean Recovery	83.39%[1][2][3]
Precision (RSD%)	< 15%
Accuracy	Within $\pm 15\%$ of the nominal concentration

## Experimental Workflow Visualization

The overall experimental workflow for the quantification of **morphine sulfate** in plasma is depicted in the following diagram.



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Caption: Experimental workflow for **morphine sulfate** quantification in plasma.

## Detailed Experimental Protocols

### Reagents and Materials

- **Morphine sulfate** reference standard
- Chloroform (HPLC grade)
- Isopropyl alcohol (HPLC grade)

- Acetonitrile (HPLC grade)
- Boric acid
- Sodium borate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- n-Hexane (HPLC grade)
- Ammonium phosphate
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Drug-free human plasma

## Preparation of Standard and Quality Control Solutions

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **morphine sulfate** in 10 mL of deionized water.

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations that will yield final plasma concentrations of 10, 20, 30, 50, 75, 100, and 150 ng/mL after spiking.[\[1\]](#)

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (75 ng/mL), and high (150 ng/mL).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for morphine extraction from plasma.[\[1\]](#)

- To a 10 mL glass tube, add 0.5 mL of plasma sample (blank, standard, QC, or unknown).
- Add 0.5 mL of borate buffer solution (pH 8.9).

- Add 6 mL of chloroform-isopropyl alcohol (90:10, v/v).
- Vortex the mixture for 20 minutes.
- Centrifuge at 2000 x g for 10 minutes.
- Carefully transfer the organic (lower) layer to a clean glass tube.
- Add 150  $\mu$ L of 0.1 M hydrochloric acid to the organic extract.
- Vortex for 2 minutes.
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the acidic aqueous (upper) layer to a clean tube.
- Add 15  $\mu$ L of 1 M sodium hydroxide.
- Add 1 mL of hexane, vortex for 20 seconds, and centrifuge at 1500 x g for 2 minutes.
- Transfer the final organic layer to an autosampler vial for injection.

## HPLC-UV Operating Conditions

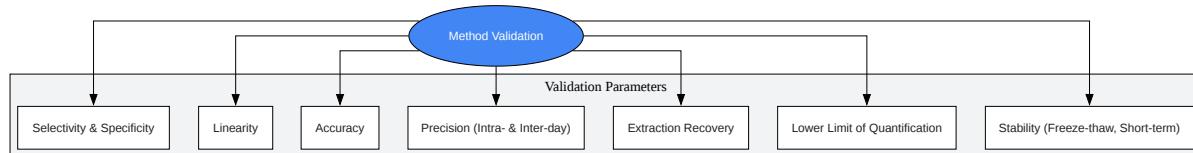
Parameter	Condition
HPLC System	Agilent 1100/1200 series or equivalent
Column	C18 column (e.g., Bondapak C18)[ <a href="#">1</a> ][ <a href="#">2</a> ][ <a href="#">3</a> ]
Mobile Phase	Acetonitrile and Ammonium Phosphate Buffer (pH 9.3)
Flow Rate	1.0 mL/min
Injection Volume	50 $\mu$ L[ <a href="#">1</a> ]
UV Detection Wavelength	226 nm[ <a href="#">1</a> ]
Column Temperature	Ambient
Run Time	Approximately 7 minutes[ <a href="#">1</a> ]

## Data Analysis and Quantification

The concentration of morphine in the plasma samples is determined by constructing a calibration curve from the peak areas of the morphine standards versus their known concentrations. A linear regression analysis is applied to the calibration curve, and the concentrations of the unknown and QC samples are calculated from this curve.

## Logical Relationship of Method Validation

The following diagram illustrates the key parameters assessed during the validation of the analytical method to ensure its reliability and robustness.



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Caption: Key parameters for HPLC method validation.

## References

- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV determination of morphine in human plasma and its application to the clinical study. | Semantic Scholar [semanticscholar.org]
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